molecular formula C20H24N2O4S2 B1245133 Melithiazol B

Melithiazol B

Cat. No. B1245133
M. Wt: 420.5 g/mol
InChI Key: MIUFOGFASQSNPX-ITDUAQOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melithiazol B is a natural product found in Melittangium lichenicola and Archangium gephyra with data available.

Scientific Research Applications

Biochemical Characterization and Enzymatic Analysis

Melithiazol and myxothiazol are notable for their role as highly efficient electron transport inhibitors in the respiratory chain. The enzymes MelJ and MelK, encoded within the melithiazol biosynthetic gene cluster, are crucial in the formation of the methyl ester from a hypothetical amide intermediate. In particular, MelJ catalyzes the conversion of the amide myxothiazol to free myxothiazol acid, while MelK utilizes S-adenosyl-methionine as a cosubstrate to methylate the compound, converting it into a methyl ester. These findings illuminate a unique mechanism of methyl ester formation found in myxobacteria and point to a very high substrate specificity for both enzymes involved in melithiazol biosynthesis (Müller & Müller, 2006).

Insights into PKS/NRPS Systems and Methyl Transferases

The DNA region responsible for the biosynthesis of melithiazol, a potent electron transport inhibitor, has been identified, revealing insights into combined polyketide synthase/peptide synthetase systems. This system is responsible for forming melithiazol by employing different starter molecules and contains a terminal methyl ester, differing from the amide moiety found in myxothiazol. Interestingly, this process involves an amide intermediate converted by a hydrolase and an unusual type of SAM-dependent methyltransferase into the methyl ester. This discovery points to the existence of a new subclass of methyl transferases and highlights the complexity of melithiazol biosynthesis (Weinig et al., 2003).

Synthesis and Antifungal Activity

The synthesis of melithiazol derivatives, such as melithiazol B and melithiazol M, involves key processes like Julia coupling and the novel reductive cleavage of a thiazole ring by DIBAL-H. These compounds have been evaluated for their biological activities, including their antifungal potential. The synthetic pathways developed for these compounds provide a foundation for exploring their biological activities and potential therapeutic applications (Soeker et al., 2000), (Iwaki & Akita, 2007).

properties

Product Name

Melithiazol B

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate

InChI

InChI=1S/C20H24N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-11,13,16H,1H2,2-6H3/b8-7+,17-9+

InChI Key

MIUFOGFASQSNPX-ITDUAQOSSA-N

Isomeric SMILES

CC(C(/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)/C(=C\C(=O)OC)/OC

Canonical SMILES

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=C)C)OC)C(=CC(=O)OC)OC

synonyms

melithiazol B
melithiazol-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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